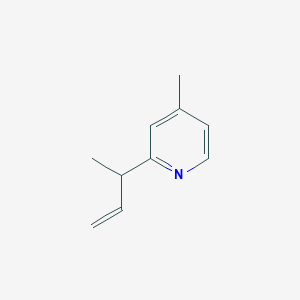
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Buten-2-yl)-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-2-yl)-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with 3-buten-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Buten-2-yl)-4-methylpyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Buten-2-yl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated pyridines.
Scientific Research Applications
2-(3-Buten-2-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: Shares a similar butenyl group but differs in the presence of a hydroxyl group.
4-Methylpyridine: Lacks the butenyl substituent, making it less reactive in certain chemical reactions.
3-Buten-2-yl Acetate: Contains an ester functional group instead of the pyridine ring.
Uniqueness
2-(3-Buten-2-yl)-4-methylpyridine is unique due to the combination of the butenyl group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113985-36-7 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-but-3-en-2-yl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9(3)10-7-8(2)5-6-11-10/h4-7,9H,1H2,2-3H3 |
InChI Key |
ZYFVPQVOKNXVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C)C=C |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)C=C |
Synonyms |
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
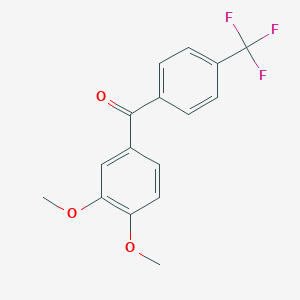
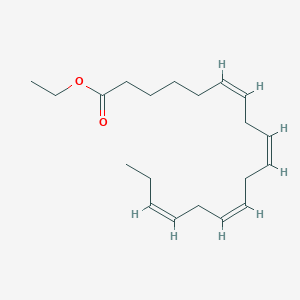



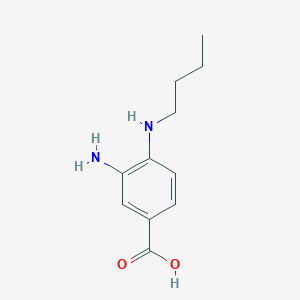
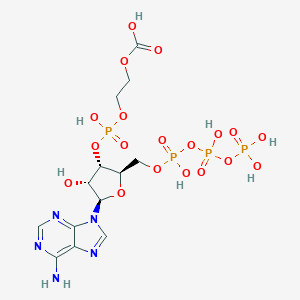
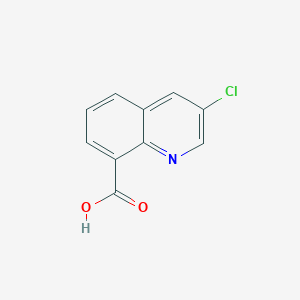
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

